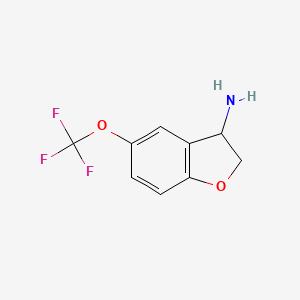

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

Description

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is a bicyclic aromatic compound featuring a benzofuran core substituted with a trifluoromethoxy (-OCF₃) group at the 5-position and an amine (-NH₂) group at the 3-position.

Key structural attributes:

- Benzofuran backbone: Provides rigidity and aromaticity, enhancing stability.

- Trifluoromethoxy group: Enhances metabolic resistance and modulates electronic effects.

- Amine group: Introduces basicity and hydrogen-bonding capability, critical for receptor interactions.

Properties

CAS No. |

944904-30-7 |

|---|---|

Molecular Formula |

C9H8F3NO2 |

Molecular Weight |

219.16 g/mol |

IUPAC Name |

5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2 |

InChI Key |

ZDVWVQNLYWQEOU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents under mild reaction conditions . The process may include steps such as nucleophilic substitution or radical trifluoromethoxylation .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzofuran derivatives. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Biological Activities

Anticancer Properties

The compound has been evaluated for its anticancer activity against several human cancer cell lines. In one study, it exhibited cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in these cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has shown that compounds containing the trifluoromethoxy group possess notable antimicrobial properties. A study involving various trifluoromethoxy-substituted compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, certain derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like benzyl penicillin . This suggests that 5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine may be developed into novel antimicrobial agents.

Case Study 1: Anticancer Activity Evaluation

In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. This study underscores the compound's potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various trifluoromethoxy-substituted compounds revealed that those similar to this compound exhibited superior antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the benzofuran structure could enhance antimicrobial potency, suggesting avenues for future research into structure-activity relationships .

Mechanism of Action

The mechanism by which 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules. These properties make it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Compound A : (3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride

- Substituent : Trifluoromethyl (-CF₃) at the 5-position.

- Key Differences: Electronic Effects: -CF₃ is a weaker electron-withdrawing group compared to -OCF₃, leading to reduced polarization of the benzofuran ring . Bioactivity: The hydrochloride salt form (Compound A) enhances aqueous solubility, favoring pharmaceutical applications, whereas the free base form of the trifluoromethoxy analog may prioritize agrochemical stability .

Compound B: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran (Pesticide: Furyloxyfen)

- Substituents : Combines trifluoromethyl and nitro groups.

- Key Differences :

- Application : Explicitly used as a herbicide, contrasting with the amine-functionalized benzofuran derivatives, which are explored for CNS or antimicrobial activity .

- Reactivity : The nitro group in furyloxyfen increases electrophilicity, enabling radical scavenging or redox-mediated herbicidal action .

Stereochemical and Functional Group Modifications

Compound C : Crystalline (R)-5-Carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate

- Structural Context : Incorporates a trifluoromethoxybenzyl group into a piperazine-carboxylate scaffold.

- Key Differences :

- Complexity : The extended piperazine-carbamate structure targets enzymatic or receptor-binding sites (e.g., kinase inhibitors), unlike the simpler benzofuran-3-amine core .

- Stereochemistry : The (R)-enantiomer is specified, highlighting the importance of chirality in potency—a factor less explored in the racemic benzofuran-3-amine derivatives .

Biological Activity

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.16 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for drug design .

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

1. Anticancer Activity

Studies have shown that compounds with similar benzofuran structures exhibit significant anticancer properties. For instance, benzofuran derivatives have been found to inhibit cell proliferation in various cancer cell lines, including ovarian and lung cancer .

A comparative analysis of related compounds revealed that certain benzofuran derivatives demonstrated lower cytotoxicity while maintaining potent anticancer effects. For example, a derivative with a methoxy group at the meta position exhibited an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| This compound | MCF-7 | TBD | Potentially effective |

| Benzofuran–oxadiazole derivative | Ovarian cancer | 27.49 ± 1.90 | More potent than crizotinib |

| Benzofuran–triazole derivative | Lung cancer | TBD | Moderate activity |

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest that it may interact with specific enzymes and receptors involved in cancer progression. Molecular docking simulations have been employed to predict binding affinities to various biological targets, which is crucial for understanding its pharmacodynamics.

3. Hemolytic and Thrombolytic Activity

In addition to anticancer properties, derivatives of benzofuran have been evaluated for their hemolytic and thrombolytic activities. Some studies indicate that certain derivatives exhibit minimal hemolytic activity (as low as 0.1%), suggesting a favorable safety profile for potential therapeutic applications .

Thrombolytic activity has also been noted in related compounds, with some showing significant efficacy in breaking down blood clots, which could be beneficial in treating thrombotic conditions .

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic settings:

- Study on Anticancer Efficacy : A recent study focused on the synthesis and evaluation of various benzofuran derivatives, including the trifluoromethoxy compound. Results indicated that this class of compounds could inhibit tumor growth effectively while exhibiting lower toxicity compared to traditional chemotherapeutics .

- Thrombolytic Potential : Another investigation assessed the thrombolytic activity of different benzofuran derivatives. The study highlighted that specific modifications to the benzofuran structure significantly enhanced thrombolytic efficacy, suggesting that further optimization could yield promising candidates for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.